Thermal Stability and Melting Point Differentiation from Chloro and Unsubstituted Analogs
The melting point of 4-bromo-1,2-dihydropyridazine-3,6-dione (262 °C) is significantly lower than that of its 4-chloro analog (285-288 °C) and the unsubstituted parent compound, maleic hydrazide (299-301 °C) . This lower melting point, indicative of weaker intermolecular forces, may facilitate dissolution and processing in certain organic solvents, offering a practical advantage during synthesis.
| Evidence Dimension | Melting Point (Solid State Thermal Stability) |
|---|---|
| Target Compound Data | 262 °C |
| Comparator Or Baseline | 4-Chloro-1,2-dihydropyridazine-3,6-dione: 285-288 °C (decomp); Maleic hydrazide (unsubstituted): 299-301 °C |
| Quantified Difference | Target melts 23-26 °C lower than chloro analog; 37-39 °C lower than unsubstituted parent |
| Conditions | Measured by standard capillary method; data from multiple vendor and database sources |
Why This Matters
A lower melting point can translate to easier handling and improved solubility during reaction setup, reducing energy costs and processing time.
